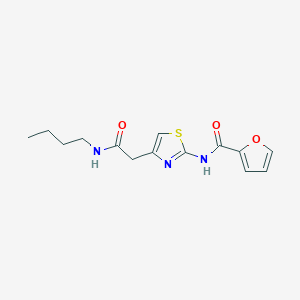

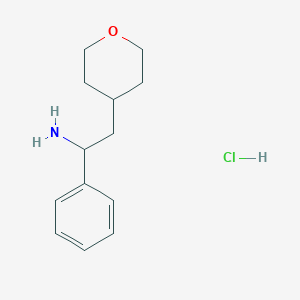

![molecular formula C14H13N3O B2689904 N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-35-9](/img/structure/B2689904.png)

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The chemical reactions involving “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” are not explicitly mentioned in the available resources. The reactivity of a compound depends on its molecular structure, particularly the presence of functional groups and their arrangement .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis and Anti-inflammatory Activity : Compounds structurally similar to N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide have been synthesized and evaluated for their anti-inflammatory activity. For example, the synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with active hydrogen containing compounds demonstrated potent anti-inflammatory activity in carrageenan-induced rat paw edema method (Rajasekaran, Sivakumar, & Jayakar, 1999).

Heterocyclic Synthesis for Antitumor and Antimicrobial Activities : Enaminonitrile derivatives have been employed in the synthesis of various heterocyclic compounds including pyrazole, pyridine, and pyrimidine derivatives with potential antitumor and antimicrobial activities. This highlights the utility of similar compounds in creating biologically active molecules (Fadda, Etman, El-Seidy, & Elattar, 2012).

Anticancer Drug Development : Compounds with structural similarities have been explored for the development of anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is described as an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Molecular Interaction Studies : Studies on N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol have been conducted to understand molecular interactions. These studies provide insight into the solute-solvent and solvent–solvent interactions, which are crucial for developing drugs with enhanced solubility and efficacy (Tekade, Lohakare, Bajaj, & Naik, 2015).

Orientations Futures

The future directions for research on “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could include further investigation into its synthesis, molecular structure, reactivity, mechanism of action, and physical and chemical properties. This could provide valuable insights into its potential applications and risks .

Mécanisme D'action

Target of Action

The primary target of the compound N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide is the Epidermal Growth Factor Receptor (EGFR), specifically the EGFR mutants L858R, T790M, and V948R . EGFR is a transmembrane protein that is involved in cell growth and differentiation. Mutations in EGFR are often associated with various types of cancers, including non-small cell lung cancer (NSCLC) .

Mode of Action

This compound interacts with its target, the EGFR mutants, by forming a complex . This interaction is irreversible and results in the inhibition of the transferase activity of the EGFR mutants . The inhibition of EGFR mutants prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it prevents the activation of downstream signaling pathways such as the PI3K/AKT and the RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways by this compound can lead to the suppression of tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of EGFR mutants and the suppression of downstream signaling pathways . This leads to the inhibition of cell proliferation and survival, which can result in the suppression of tumor growth .

Propriétés

IUPAC Name |

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-3-14(18)17-12-6-4-5-11(9-12)13-7-8-15-10(2)16-13/h3-9H,1H2,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKWNFWTTRJTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

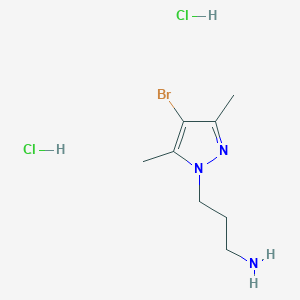

![6-(Furan-2-yl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2689825.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)

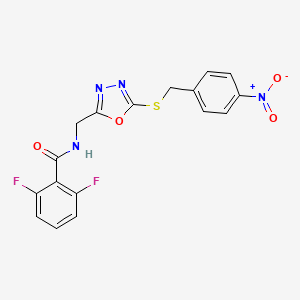

![N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2689829.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2689830.png)

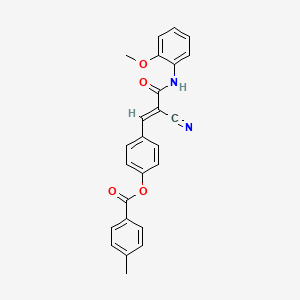

![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2689833.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide](/img/structure/B2689841.png)